molecular formula C22H28N4O4S B5342930 N,N-DIMETHYL-N-[4-(4-TOLUIDINOSULFONYL)PHENYL]TETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE

N,N-DIMETHYL-N-[4-(4-TOLUIDINOSULFONYL)PHENYL]TETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE

Cat. No.: B5342930
M. Wt: 444.5 g/mol
InChI Key: BWUFTLRTNLUYKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-DIMETHYL-N-[4-(4-TOLUIDINOSULFONYL)PHENYL]TETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE is a complex organic compound with a unique structure that includes a tetrahydropyridine ring, a sulfonyl group, and a toluidine moiety

Properties

IUPAC Name

1-N,1-N-dimethyl-4-N-[4-[(4-methylphenyl)sulfamoyl]phenyl]piperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4S/c1-16-4-6-19(7-5-16)24-31(29,30)20-10-8-18(9-11-20)23-21(27)17-12-14-26(15-13-17)22(28)25(2)3/h4-11,17,24H,12-15H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWUFTLRTNLUYKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCN(CC3)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIMETHYL-N-[4-(4-TOLUIDINOSULFONYL)PHENYL]TETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE typically involves multiple steps, starting with the preparation of the tetrahydropyridine ring This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N,N-DIMETHYL-N-[4-(4-TOLUIDINOSULFONYL)PHENYL]TETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N,N-DIMETHYL-N-[4-(4-TOLUIDINOSULFONYL)PHENYL]TETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE has several scientific research applications:

    Chemistry: It can be used as a reagent or intermediate in organic synthesis.

    Biology: It may have potential as a biochemical probe or inhibitor in various biological assays.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-DIMETHYL-N-[4-(4-TOLUIDINOSULFONYL)PHENYL]TETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group and toluidine moiety may play critical roles in binding to these targets, potentially inhibiting their activity or altering their function. The tetrahydropyridine ring may also contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-4-aminopyridine: A related compound with a similar tetrahydropyridine ring but lacking the sulfonyl and toluidine groups.

    N,N-Dimethyl-1,4-phenylenediammonium dichloride: Another related compound with a similar amine structure but different functional groups.

Uniqueness

N,N-DIMETHYL-N-[4-(4-TOLUIDINOSULFONYL)PHENYL]TETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the sulfonyl group and toluidine moiety distinguishes it from other similar compounds, potentially enhancing its reactivity and specificity in various applications.

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